molecular formula C25H26N4O2S2 B11633761 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633761
M. Wt: 478.6 g/mol
InChI Key: ZDTNJPNRJLWBHN-ZHZULCJRSA-N
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Description

The compound “(5Z)-3-BUTYL-5-[(9-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a pyrido[1,2-a]pyrimidine derivative and a thiazolidinone precursor. The key steps could involve:

    Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine derivative with the thiazolidinone precursor under acidic or basic conditions.

    Substitution Reactions: Introducing the butyl and methyl groups through nucleophilic substitution reactions.

    Cyclization: Forming the thiazolidinone ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, thiazolidinones are known for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their anti-inflammatory and antidiabetic properties.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrimidinones: Studied for their antiviral and anticancer activities.

    Sulfonylureas: Used as antidiabetic agents.

Uniqueness

The uniqueness of “(5Z)-3-BUTYL-5-[(9-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its specific structural features, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-4-5-12-29-24(31)20(33-25(29)32)14-19-21(26-15-18-10-8-16(2)9-11-18)27-22-17(3)7-6-13-28(22)23(19)30/h6-11,13-14,26H,4-5,12,15H2,1-3H3/b20-14-

InChI Key

ZDTNJPNRJLWBHN-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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